N,2,5-trimethoxy-N-methylbenzamide
Overview
Description
N,2,5-trimethoxy-N-methylbenzamide is an organic compound with the molecular formula C11H15NO4. It is characterized by the presence of three methoxy groups and a methyl group attached to a benzamide core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5-trimethoxy-N-methylbenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with methanol and a methylating agent under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final benzamide product by the addition of a methylamine source .
Industrial Production Methods
the general approach would likely involve large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,2,5-trimethoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N,2,5-trimethoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2,5-trimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide functionality play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,2,5-trimethoxybenzamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-methylbenzamide: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,5-dimethoxybenzamide: Lacks one methoxy group and the N-methyl group, leading to distinct reactivity and applications.
Uniqueness
N,2,5-trimethoxy-N-methylbenzamide is unique due to the combination of three methoxy groups and an N-methyl group on the benzamide core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Biological Activity
N,2,5-trimethoxy-N-methylbenzamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in disease treatment, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a benzene ring with three methoxy groups at the 2, 5, and 3 positions, respectively, along with a methylamide functional group. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular formula is C_{12}H_{17}N_{1}O_{3}, with a molecular weight of 225.24 g/mol.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways. Preliminary studies suggest that it interacts with targets involved in signal transduction and gene expression.
- Anticancer Activity : Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in HepG2 cells by modulating mitochondrial membrane potential and activating apoptotic pathways .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies suggest that it exhibits activity against several bacterial strains and fungi. This makes it a candidate for further development as an antimicrobial agent.
Anticancer Properties
The compound has shown promising anticancer activity in preliminary studies. For example:
- Cytotoxicity : In a study screening various synthesized compounds for cytotoxic effects against HepG2 liver cancer cells, some derivatives exhibited IC50 values ranging from 1.38 to 3.21 µM .
- Mechanistic Insights : The mechanism involves the induction of apoptosis through the intrinsic pathway by increasing pro-apoptotic factors (p53 and Bax) while decreasing anti-apoptotic factors (Bcl-2) .
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N,N-Dimethylbenzamide | Two methyl groups on nitrogen | Less sterically hindered than trimethoxy derivative |
3,4-Dimethoxybenzamide | Two methoxy groups on benzene | Exhibits different biological activities |
N-Methyl-N-(4-methoxyphenyl)benzamide | One methoxy group on para position | Potentially different pharmacokinetic properties |
2-Bromo-3,4-dimethoxy-N-methylbenzamide | Bromine substitution at ortho position | May exhibit enhanced reactivity due to halogen presence |
These comparisons highlight how the positioning of methoxy groups influences both reactivity and biological activity.
Study 1: Anticancer Activity Assessment
In a recent study focusing on the anticancer potential of this compound and its analogs, researchers evaluated their effects on various cancer cell lines using standard cytotoxicity assays. The results indicated significant growth inhibition in cell lines such as HEPG2 and MCF7. The most active derivatives showed IC50 values comparable to established anticancer drugs like doxorubicin .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against common pathogens. The compound demonstrated notable inhibition zones against both Gram-positive and Gram-negative bacteria in agar diffusion assays. Further testing revealed minimum inhibitory concentrations (MICs) that suggest potential for therapeutic use.
Properties
IUPAC Name |
N,2,5-trimethoxy-N-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDPEOEMOCNSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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